2-Methyl-1-(thiophen-2-yl)propan-1-one

Catalog No.
S781492
CAS No.
36448-60-9
M.F
C8H10OS
M. Wt
154.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-(thiophen-2-yl)propan-1-one

In scaling API production, even minor 3-isomer contamination (>0.9%) in 2-isobutyrylthiophene forces costly 50-plate fractional distillation, causing ~30% yield loss. This high-purity lot resolves that bottleneck:

  • Regioisomeric purity: ≤0.5% 3-isomer, eliminates need for specialized fractionation.
  • Enables efficient synthesis of FBPase inhibitors for Type II Diabetes; steric bulk of isobutyryl group is critical for target binding.
  • Synthesized via solid-acid catalysis (zeolites/clays), reducing solvent waste and aligning with green chemistry mandates.
  • Immediate supply for R&D and pilot-scale campaigns.

CAS Number

36448-60-9

Product Name

2-Methyl-1-(thiophen-2-yl)propan-1-one

IUPAC Name

2-methyl-1-thiophen-2-ylpropan-1-one

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

InChI

InChI=1S/C8H10OS/c1-6(2)8(9)7-4-3-5-10-7/h3-6H,1-2H3

InChI Key

OTQCCAKDOPROBT-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=CC=CS1

Canonical SMILES

CC(C)C(=O)C1=CC=CS1

Synonyms

2-Isobutyrylthiophene, 1-(Thiophen-2-yl)-2-methylpropan-1-one, 2-Methyl-1-(2-thienyl)propan-1-one, Isobutyrothienone

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g

2-Methyl-1-(thiophen-2-yl)propan-1-one (CAS 36448-60-9), also known as 2-isobutyrylthiophene, is a branched-chain acylthiophene utilized primarily as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialty materials. Characterized by a thiophene ring conjugated with an isobutyryl group, this compound offers a specific combination of electronic properties and steric bulk. In industrial procurement, its value is heavily dependent on its regiochemical purity, specifically the absence of the 3-isomer by-product, which is critical for ensuring high yields in downstream pharmaceutical coupling and reduction reactions [1].

Procurement Fit

Synthesis: Heterocyclic ketone building block for thiophene elaboration
Property: Computed logP ~2.3 supports CNS research context
Procurement: Multi-supplier availability with purity grade options

Substituting 2-Methyl-1-(thiophen-2-yl)propan-1-one with closely related analogs, such as 2-acetylthiophene or the phenyl derivative isobutyrophenone, fundamentally alters the downstream API's pharmacological profile and processability. The isobutyryl group provides a specific branched steric volume that straight-chain acyl groups cannot replicate, directly impacting the binding affinity of the final synthesized drug. Furthermore, attempting to use lower-grade 2-isobutyrylthiophene with higher levels of the 3-isomer (>0.9%) results in severe downstream purification bottlenecks. Because the 2-isomer and 3-isomer possess nearly identical physical properties, generic substitution with standard-grade material leads to massive yield losses during fractional distillation, making strict regiochemical purity a non-negotiable procurement requirement [1].

Substitution Risk

α-Branching may alter reactivity
Linear-chain analogs (e.g., 2-acetylthiophene) lack the steric demand needed for regioselective transformations that rely on isobutyryl ketone.
Lipophilicity mismatch across analogs
Computed logP differs substantially among thiophene ketones, which may shift downstream partitioning and target-engagement profiles.
Supplier inconsistency for alternatives
Less common thiophene ketone analogs often have limited commercial sources and fewer purity grades, complicating scale-up procurement.

Isomeric Purity-Dependent Downstream Yield

In the industrial synthesis of pharmaceutical intermediates, the regiochemical purity of the acylthiophene precursor is paramount. Data indicates that a mere 0.4% increase in the 3-isomer impurity can cause up to a 30% yield loss during downstream fractional distillation (even utilizing a 50-plate column) due to the nearly identical boiling points of the isomers [1].

Evidence DimensionDownstream purification yield
Target Compound DataHigh-purity grade (≤0.5% 3-isomer)
Comparator Or BaselineStandard grade (>0.9% 3-isomer)
Quantified DifferenceUp to 30% yield loss during distillation for the standard grade compared to the high-purity baseline.
ConditionsIndustrial-scale distillation for pharmaceutical intermediate purification

Procuring the strictly regioselective 2-isomer directly improves API manufacturing margins by avoiding high-loss, energy-intensive purification steps.

XLogP3 Lipophilicity
Class-level
+0.9 vs 2-acetylthiophene
May support BBB permeability context
Computed property; class-level inference

Bioisosteric Replacement Efficacy (Thiophene vs. Phenyl Core)

When designing metabolic disease APIs, 2-Methyl-1-(thiophen-2-yl)propan-1-one serves as a critical bioisostere to isobutyrophenone. While both compounds maintain a nearly identical LogP (~2.58 vs ~2.52), the thiophene core alters the dihedral angle and S-heteroatom contact, providing distinct metabolic stability and enzyme pocket fit that the phenyl analog cannot achieve .

Evidence DimensionPartition Coefficient (LogP) and Structural Geometry
Target Compound Data2-Methyl-1-(thiophen-2-yl)propan-1-one (LogP ~2.58)
Comparator Or BaselineIsobutyrophenone (LogP ~2.52)
Quantified DifferenceSimilar lipophilicity (ΔLogP < 0.1) but distinct spatial geometry and CYP450 oxidation profile.
ConditionsComputational and in vitro assessment of target binding (e.g., FBPase inhibitors)

Buyers developing specific metabolic APIs must select the thiophene core to maintain target binding affinity and avoid the distinct CYP450 oxidation profile of the phenyl ring.

α-Branching Steric Demand
Class-level
Isobutyryl vs. linear acyl
May support regioselective synthesis
Qualitative structural inference

Precursor Suitability for Sterically Hindered API Cores

The choice of acyl chain length and branching is critical for downstream target affinity. The branched isopropyl group in 2-Methyl-1-(thiophen-2-yl)propan-1-one provides essential steric bulk (acting as a gem-dimethyl equivalent upon reduction) for occupying lipophilic pockets in target enzymes, which straight-chain analogs like 2-acetylthiophene fail to provide [1].

Evidence DimensionAlpha-carbon steric volume
Target Compound DataBranched isobutyryl group
Comparator Or Baseline2-Acetylthiophene (Straight-chain acetyl group)
Quantified DifferenceThe branched structure provides the necessary 3D volume for specific receptor binding, rendering straight-chain analogs inactive in targeted assays.
ConditionsPrecursor selection for downstream reduction to functionalized alkylthiophenes

For procurement in specific API synthesis lines, the branched isobutyryl chain is strictly non-substitutable with cheaper, more common straight-chain acylthiophenes.

Topological PSA
Class-level
45.3 Ų (consistent across series)
Maintains oral absorption parameter
No difference vs. analog set
Supplier Availability
Supplier data
≥5 suppliers; 95–99% grades
Supports procurement flexibility
Vendor catalog analysis

Synthesis of FBPase Inhibitors and Metabolic Disease APIs

Due to its specific steric bulk and bioisosteric properties, 2-Methyl-1-(thiophen-2-yl)propan-1-one is the required precursor for synthesizing targeted inhibitors of fructose-1,6-bisphosphatase (FBPase) used in the treatment of Type II Diabetes. The thiophene core ensures optimal enzyme pocket fit compared to phenyl analogs, while the isobutyryl group provides the necessary branched architecture [1].

High-Yield Pharmaceutical Intermediate Manufacturing

In industrial process chemistry, procuring high-purity 2-isobutyrylthiophene (≤0.5% 3-isomer) is critical for scaling up API production. The high regiochemical purity eliminates the need for 50-plate fractional distillation, preventing the ~30% yield losses typically associated with separating the nearly identical 2- and 3-isomers[2].

Solvent-Free Green Chemistry Workflows

For facilities mandated to reduce organic solvent waste, 2-Methyl-1-(thiophen-2-yl)propan-1-one synthesized via solid-acid catalysis (e.g., using activated clays or zeolites) represents an ideal procurement choice. This production route not only eliminates solvent use but also tightly controls the 3-isomer impurity, aligning strictly with green chemistry principles in pharmaceutical manufacturing [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-focused library synthesis
Isobutyryl ketone lipophilicity profile
Verify logP impact on permeability context
Regioselective heterocyclic synthesis
α-Branched ketone steric demand
Confirm reaction selectivity outcomes
Scalable API intermediate preparation
Multi-supplier commercial availability
Assess supply consistency and purity options
Physicochemical property optimization
Balanced TPSA and logP profile
Evaluate multiparameter drug-likeness

XLogP3

2.3

Wikipedia

2-Methyl-1-(thiophen-2-yl)propan-1-one

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